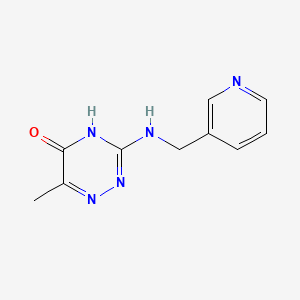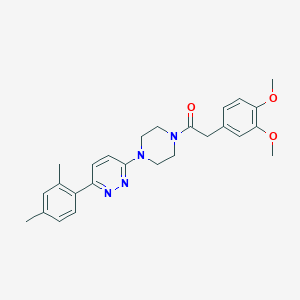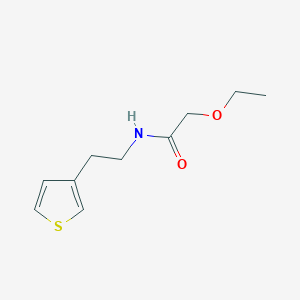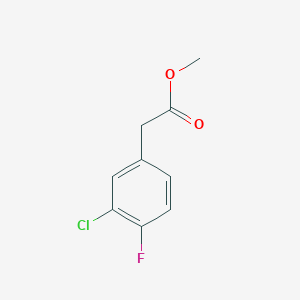![molecular formula C19H16BrN3O B2499195 4-ブロモ-N-(2-フェニル-2H,4H,5H,6H-シクロペンタ[c]ピラゾール-3-イル)ベンザミド CAS No. 1043103-35-0](/img/structure/B2499195.png)
4-ブロモ-N-(2-フェニル-2H,4H,5H,6H-シクロペンタ[c]ピラゾール-3-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic compound with a complex structure that includes a bromine atom, a phenyl group, and a cyclopenta[c]pyrazole moiety
科学的研究の応用
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the development of new materials and in various industrial processes.
準備方法
The synthesis of 4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or other brominating agents.
Coupling with benzamide: The final step involves coupling the brominated cyclopenta[c]pyrazole with benzamide under suitable conditions, often using coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions used.
作用機序
The mechanism of action of 4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or other biomolecules, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share the benzamide moiety and may have similar biological activities.
Cyclopenta[c]pyrazole derivatives: These compounds share the cyclopenta[c]pyrazole core and may have similar chemical properties.
Brominated compounds: These compounds contain a bromine atom and may undergo similar chemical reactions.
特性
IUPAC Name |
4-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-14-11-9-13(10-12-14)19(24)21-18-16-7-4-8-17(16)22-23(18)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVHGHJKIRLLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide](/img/structure/B2499116.png)
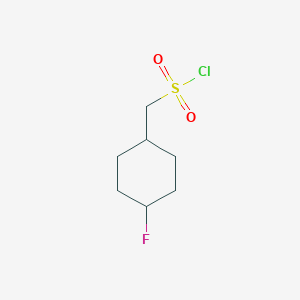
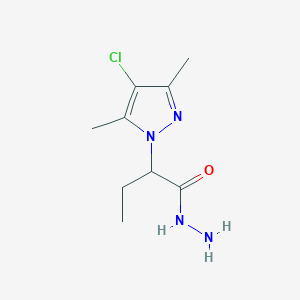
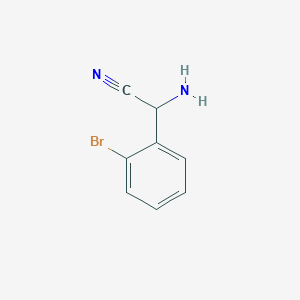
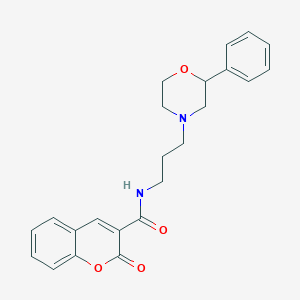
![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)
![N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2499125.png)
![[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid](/img/structure/B2499126.png)
